molecular formula C15H16Cl3N5 B1680975 Sipatrigine CAS No. 130800-90-7

Sipatrigine

Cat. No.: B1680975
CAS No.: 130800-90-7
M. Wt: 372.7 g/mol
InChI Key: PDOCBJADCWMDGL-UHFFFAOYSA-N
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Description

Sipatrigine is a substituted pyrimidine compound derived from lamotrigine. It is known for its neuroprotective properties and functions as an inhibitor of sodium and calcium channels. This compound has been studied for its potential in treating conditions such as cerebral ischemia and stroke due to its ability to attenuate glutamate release and reduce cortical infarct volume .

Mechanism of Action

Target of Action

Sipatrigine, a neuroprotective agent, primarily targets voltage-activated sodium channels and calcium channels . It also interacts with TREK-1, TREK-2, and TRESK channels , which are widely expressed in the nervous system .

Mode of Action

This compound inhibits the function of sodium and calcium channels, which leads to the attenuation of glutamate release . It is more effective in inhibiting TREK-1 channels than TRESK channels . The inhibition of these channels by this compound is thought to be the basis for its neuroprotective action .

Biochemical Pathways

The inhibition of sodium and calcium channels by this compound reduces the release of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system . This action on the biochemical pathway contributes to its neuroprotective effects, particularly in the context of cerebral ischemia .

Pharmacokinetics

In animal models, this compound has shown rapid penetration into the central nervous system (CNS). In humans, low doses of this compound were well tolerated . At higher doses, side effects such as hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .

Result of Action

This compound’s action results in neuroprotection, as evidenced by its consistent reduction of cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . It was also found to be effective in a rat optic nerve model of white matter ischemia, providing complete neuroprotection at the highest concentration used .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory potency on sodium and calcium channels was found to increase with high action potential firing frequencies and a depolarized resting voltage . .

Biochemical Analysis

Biochemical Properties

Sipatrigine is known to inhibit the release of glutamate, a neurotransmitter involved in the transmission of nerve signals . This inhibition is likely due to its action on voltage-dependent sodium and calcium channels . By blocking these channels, this compound can prevent the excessive release of glutamate, thereby protecting neurons from damage .

Cellular Effects

In cellular processes, this compound has been observed to have a significant impact. It has been found to reduce the cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . This suggests that this compound can influence cell function by mitigating the harmful effects of ischemia, such as the death of neurons .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-dependent sodium and calcium channels . These channels play a crucial role in the propagation of action potentials in neurons. By inhibiting these channels, this compound can prevent the excessive influx of sodium and calcium ions, which is a key factor in the overexcitation of neurons and subsequent neuronal damage .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been observed that the neuroprotective effects of this compound in animal models of cerebral ischemia are consistent

Dosage Effects in Animal Models

In animal models, the neuroprotective effects of this compound have been observed at doses greater than 20 mg/kg . At higher doses, significant incidences of hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .

Transport and Distribution

It has been noted that this compound can penetrate the central nervous system , suggesting that it may be transported across the blood-brain barrier

Preparation Methods

Sipatrigine can be synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 2,3,5-trichlorobenzonitrile with 4-methylpiperazine to form the intermediate, which is then cyclized to produce this compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Sipatrigine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Scientific Research Applications

Sipatrigine has been extensively studied for its neuroprotective effects. It has shown promise in reducing glutamate release and protecting against neuronal damage in models of cerebral ischemia and stroke. Additionally, this compound has been investigated for its potential in treating traumatic brain injury and other neurological conditions. Its ability to inhibit sodium and calcium channels makes it a valuable compound in the study of ion channel physiology and pharmacology .

Comparison with Similar Compounds

Sipatrigine is structurally similar to lamotrigine, another antiepileptic and neuroprotective agent. Both compounds share a pyrimidine core and exhibit similar mechanisms of action by inhibiting sodium and calcium channels. this compound has been found to be more effective in inhibiting TREK and TRESK channels compared to lamotrigine. Other similar compounds include CEN-092, which also targets TREK and TRESK channels but with different binding affinities and efficacies .

References

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOCBJADCWMDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156750
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130800-90-7
Record name Sipatrigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sipatrigine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIPATRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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